molecular formula C30H40O4 B1257091 kazinol C

kazinol C

Cat. No.: B1257091
M. Wt: 464.6 g/mol
InChI Key: YCJJCTRPAGXWGX-UHFFFAOYSA-N
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Description

Kazinol C (CID 21637679) is a 1,3-diphenylpropane-type polyphenol isolated from the medicinal plant Broussonetia kazinoki . This compound is a valuable tool for biomedical research, with demonstrated activity in oncology and metabolic disease studies. In cancer research, this compound has been shown to induce antitumorigenic effects. Studies on HT-29 colon cancer cells indicate that it markedly activates AMP-activated protein kinase (AMPK), a critical cellular energy sensor and a recognized target in cancer metabolism . This activation leads to significantly attenuated cancer cell growth and viability, induction of apoptosis, and inhibition of cell migration and anchorage-independent growth . The critical role of AMPK in this process is confirmed by the fact that AMPK inhibition blocks this compound-induced cell death . Furthermore, research has uncovered that at lower concentrations, this compound induces autophagy through endoplasmic reticulum (ER) stress-mediated unfolded protein response (UPR) signaling . This autophagy acts as a cellular stress protector, and blockade of this process enhances this compound-induced apoptosis, suggesting a potential combinatorial therapeutic strategy for cancer research . Beyond oncology, this compound exhibits protective effects in models of type 1 diabetes. It has been shown to prevent cytokine-induced β-cell damage by blocking the NF-κB signaling pathway, thereby inhibiting inducible nitric oxide synthase (iNOS) expression, nitric oxide production, and subsequent apoptotic cell death . This mechanism efficiently attenuated the development of diabetes in animal models, highlighting its research value in endocrinology and immunology . This compound is supplied for research purposes only.

Properties

Molecular Formula

C30H40O4

Molecular Weight

464.6 g/mol

IUPAC Name

5-[3-[2,4-dihydroxy-5-(2-methylbut-3-en-2-yl)phenyl]propyl]-3,4-bis(3-methylbut-2-enyl)benzene-1,2-diol

InChI

InChI=1S/C30H40O4/c1-8-30(6,7)25-16-22(26(31)18-27(25)32)11-9-10-21-17-28(33)29(34)24(15-13-20(4)5)23(21)14-12-19(2)3/h8,12-13,16-18,31-34H,1,9-11,14-15H2,2-7H3

InChI Key

YCJJCTRPAGXWGX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1CCCC2=CC(=C(C=C2O)O)C(C)(C)C=C)O)O)CC=C(C)C)C

Synonyms

kazinol C

Origin of Product

United States

Preparation Methods

Ethanol Extraction

The dried powder undergoes maceration in 95% ethanol at room temperature for 24–48 hours, with a solvent-to-material ratio of 3:1 (v/w). This step solubilizes polar and mid-polar compounds, including this compound.

Key Parameters :

  • Duration : Prolonged extraction (>24 h) maximizes yield but risks solvent evaporation.

  • Temperature : Ambient conditions prevent thermal degradation of labile compounds.

Liquid-Liquid Partitioning

The ethanolic extract is concentrated under reduced pressure and partitioned sequentially using solvents of increasing polarity:

StepSolventVolume RatioTarget Fraction
1n-Hexane1:1 (v/v)Non-polar lipids
2Ethyl acetate1:1 (v/v)Mid-polar phenolics (this compound)
3Chloroform1:1 (v/v)Alkaloids
4n-Butanol1:1 (v/v)Glycosides

The ethyl acetate (EtOAc) fraction, enriched with this compound, is evaporated to dryness for further purification.

Chromatographic Purification

Silica Gel Column Chromatography

The EtOAc fraction is subjected to silica gel (60–200 mesh) column chromatography with gradient elution:

  • Eluent System : n-Hexane/acetone (20:1 → 1:10 v/v) or n-Hexane/ethyl acetate (20:1 → 2:1 v/v).

  • Fraction Collection : 11–15 fractions are collected based on thin-layer chromatography (TLC) profiles.

Critical Observations :

  • This compound elutes in mid-polarity fractions (hexane/acetone 1:3–1:5).

  • Fractions showing UV absorption at 254 nm (characteristic of conjugated dienes) are prioritized.

Reverse-Phase C18 Chromatography

Active fractions from silica gel are further purified using RP-C18 columns with methanol/water gradients:

StepMethanol (%)Duration (column volumes)Outcome
1305Removal of residual sugars
250–10010–15Elution of this compound

This compound typically elutes at 70–80% methanol, yielding a pale-yellow amorphous powder.

Yield and Purity Assessment

Yield Optimization

Reported yields vary based on source material and methodology:

StudyRoot Bark (kg)This compound Yield (mg)Purity (%)Method
0.6260>95Silica + RP-C18
0.6260>90Ethanol → EtOAc → Silica → RP-C18
0.6139 (kazinol U)N/AEthanol → EtOAc → Silica → RP-C18

Notes :

  • Co-elution with structural analogs (e.g., kazinol D, isokazinol D) necessitates iterative chromatography.

  • Purity is confirmed via HPLC (C18 column, 70% methanol, λ = 280 nm).

Structural Characterization

  • High-Resolution Mass Spectrometry (HRMS) : [M]+ ion at m/z 326.1516 (calc. 326.1522 for C21H22O3).

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 6.90 (s, 1H, aromatic), δ 5.35 (t, 1H, prenyl group).

    • ¹³C NMR : 158.9 ppm (C=O), 121.4 ppm (prenyl CH₂).

Challenges and Methodological Considerations

  • Low Natural Abundance : this compound constitutes <0.05% of dry root bark, necessitating large starting material.

  • Isomer Separation : this compound co-occurs with isomers (e.g., kazinol D), requiring >3 chromatographic steps for resolution.

  • Solvent Residues : Ethyl acetate traces in final products are mitigated via rotary evaporation under high vacuum.

Recent Advances in Extraction Technology

  • Ultrasound-Assisted Extraction (UAE) : Pilot studies show 20% higher yield with 40 kHz ultrasound for 30 min.

  • Green Solvents : Cyclopentyl methyl ether (CPME) trials aim to replace hexane/ethyl acetate, reducing toxicity .

Chemical Reactions Analysis

Types of Reactions

Kazinol C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives of this compound, while reduction reactions could produce dehydroxylated forms .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Kazinol C is classified as a 1,3-diphenylpropane. Its primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. Studies have demonstrated that this compound induces AMPK phosphorylation, leading to significant reductions in cancer cell viability and promoting apoptosis in various cancer cell lines, particularly HT-29 colon cancer cells .

Induction of Apoptosis

This compound has been shown to induce apoptosis in HT-29 colon cancer cells through several pathways:

  • Cell Viability : At high concentrations (60–120 μM), this compound significantly increases cell death, while lower concentrations (<30 μM) have minimal effects .
  • Mechanistic Insights : The induction of apoptosis is associated with the cleavage of poly(ADP-ribose) polymerase (PARP), a marker for apoptotic cell death, confirming its efficacy as an anticancer agent .

Inhibition of Cell Migration and Metastasis

This compound also inhibits migration and anchorage-independent growth of cancer cells:

  • Migration Assays : In vitro studies revealed that this compound significantly reduces wound healing and migration in HT-29 cells, suggesting its potential to impede tumor metastasis .
  • Anchorage-Independent Growth : this compound treatment led to a notable decrease in colony formation in soft agar assays, indicating its ability to suppress metastatic potential .

Autophagy Induction

Recent studies have identified this compound as an autophagy inducer at lower concentrations. This process is mediated through endoplasmic reticulum stress and unfolded protein response signaling pathways. The activation of autophagy serves as a cellular stress response, providing protection against apoptosis under certain conditions .

Case Studies and Research Findings

The following table summarizes key studies investigating the applications of this compound:

Study ReferenceCell LineConcentration (μM)Key Findings
HT-2960-120Induces apoptosis via AMPK activation; reduces cell viability.
HT-2915-30Inhibits migration and anchorage-independent growth; significant reduction in wound healing.
VariousLow concentrationsInduces autophagy through ER stress; enhances apoptosis when autophagy is inhibited.

Clinical Implications

The findings surrounding this compound suggest its potential as a therapeutic agent for colorectal cancer and possibly other malignancies. Its dual role as an apoptosis inducer and an autophagy modulator positions it as a promising candidate for further clinical investigation.

Mechanism of Action

Kazinol C exerts its effects through several molecular targets and pathways. One of the primary mechanisms involves the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. Activation of AMPK by this compound leads to the induction of apoptosis in cancer cells and modulation of autophagy through endoplasmic reticulum stress-mediated unfolded protein response signaling .

Comparison with Similar Compounds

References

Q & A

Q. What is the molecular mechanism by which Kazinol C induces apoptosis in HT-29 colon cancer cells?

this compound activates AMP-activated protein kinase (AMPK), leading to downstream signaling that promotes apoptosis. At high concentrations (60–120 µM), this compound triggers AMPK phosphorylation at Thr172, which correlates with PARP cleavage and sub-G1 DNA content accumulation (indicative of apoptosis). Methodologically, this is validated using AMPK inhibitors (e.g., Compound C) and stable transfection of dominant-negative (DN) AMPK plasmids to abrogate apoptosis .

Q. How does this compound inhibit HT-29 colon cancer cell migration?

this compound suppresses migration via AMPK activation, as shown in wound healing and Transwell assays. Pretreatment with this compound (15 µM) inhibits TPA-induced migration by 50–70% in scratch assays. Stable expression of DN AMPK reverses this effect, confirming AMPK's role. Anchorage-independent growth in soft agar is also reduced, indicating antimetastatic potential .

Q. What experimental models are used to validate AMPK-dependent effects of this compound?

Key methods include:

  • Western blotting : Detects AMPK phosphorylation (Thr172) and apoptosis markers (e.g., cleaved PARP).
  • Flow cytometry : Quantifies sub-G1 populations for apoptosis.
  • Stable transfection : DN AMPK plasmids are used to suppress AMPK activity and confirm causality .

Advanced Research Questions

Q. How do concentration-dependent effects of this compound influence its dual roles in autophagy and apoptosis?

At low concentrations (non-apoptotic doses), this compound induces autophagy via endoplasmic reticulum (ER) stress-mediated unfolded protein response (UPR), activating LC3-II conversion and TFEB nuclear translocation. At high concentrations, AMPK-driven apoptosis dominates. Researchers should design dose-response experiments (e.g., 5–60 µM) to separate these pathways using markers like LC3 (autophagy) and PARP (apoptosis) .

Q. What contradictions exist in AMPK's role in cell migration, and how does this compound address them?

AMPK can either promote or inhibit migration depending on cell type. This compound resolves this ambiguity in HT-29 cells by showing that AMPK activation inhibits migration via suppression of TPA-induced ERK/COX-2 pathways. Methodologically, combining this compound with AMPK inhibitors (e.g., Compound C) or DN AMPK plasmids clarifies context-specific outcomes .

Q. How can researchers validate this compound's antidiabetic potential in vivo?

In MLDS-treated diabetic mice, this compound (intraperitoneal administration) blocks NF-κB nuclear translocation in pancreatic β-cells, reducing insulin deficiency and hyperglycemia. Key methodologies include immunohistochemical staining for NF-κB subunits and glucose tolerance tests .

Q. What strategies can isolate this compound's AMPK-independent effects?

Co-treatment with AMPK inhibitors (e.g., Compound C) or CRISPR/Cas9-mediated AMPK knockout can isolate AMPK-independent pathways. For example, this compound’s ER stress-mediated autophagy persists even when AMPK is inhibited, requiring UPR markers (e.g., CHOP, ATF4) for validation .

Methodological Considerations Table

Parameter Technique Key Findings References
AMPK ActivationWestern blot (anti-P-ACC, Thr172)This compound induces AMPK phosphorylation within 1 hour (60 µM)
ApoptosisFlow cytometry (sub-G1 analysis)60 µM this compound increases sub-G1 population by ~40% in 24 hours
Migration InhibitionTranswell assay15 µM this compound reduces migration by 50% in 48 hours
Autophagy InductionLC3-II conversion assayLow-dose this compound (10 µM) increases LC3-II/LC3-I ratio via ER stress
In Vivo Antidiabetic EffectsImmunohistochemistry (NF-κB)This compound blocks NF-κB nuclear translocation in pancreatic β-cells

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.